molecular formula C13H8F5NOS B3031069 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole CAS No. 1379811-92-3

3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole

Cat. No. B3031069
CAS RN: 1379811-92-3
M. Wt: 321.27
InChI Key: SQBSQMDOLNSHEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole is a chemical compound with the molecular formula C13H8F5NOS and a molecular weight of 321.27 . It is not intended for human or veterinary use but is used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole is characterized by a five-membered heterocyclic moiety . The molecule contains a phenyl group attached to the isoxazole ring, which is further substituted with a pentafluorosulfanyl group .

Scientific Research Applications

Synthetic Protocols and Pharmacological Importance

Synthetic Approaches to Heterocycles : The synthesis of heterocyclic compounds, such as benzoxazoles and benzothiazoles, has garnered attention due to their core structure's significance in secondary metabolites and pharmacological agents. Efficient synthetic procedures involving Suzuki coupling reactions, lactonization, and reactions with Michael acceptors have been developed for constructing these compounds, which are crucial for pharmaceutical applications (Mazimba, 2016).

Optoelectronic Materials : Derivatives of quinazolines and pyrimidines, including compounds structurally related to "3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole," have been explored for their applications in optoelectronic devices. These materials are valued for their luminescent properties, contributing to advancements in organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Medicinal Chemistry and Drug Development : The structural motifs of benzothiazoles have been linked to a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These findings underscore the potential of benzothiazole derivatives in medicinal chemistry and drug development efforts, suggesting a pathway for the exploration of "3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole" in similar contexts (Bhat & Belagali, 2020).

Future Directions

The future directions for research on 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole and similar compounds likely involve the development of more eco-friendly synthetic strategies, given the drawbacks associated with current metal-catalyzed reactions . Additionally, given the presence of isoxazoles in many commercially available drugs, further exploration of the biological activity of these compounds could be a promising area of research .

properties

IUPAC Name

pentafluoro-(3-phenyl-2,1-benzoxazol-6-yl)-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NOS/c14-21(15,16,17,18)10-6-7-11-12(8-10)19-20-13(11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBSQMDOLNSHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC3=NO2)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190921
Record name (OC-6-21)-Pentafluoro(3-phenyl-2,1-benzisoxazol-6-yl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole

CAS RN

1379811-92-3
Record name (OC-6-21)-Pentafluoro(3-phenyl-2,1-benzisoxazol-6-yl)sulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-Pentafluoro(3-phenyl-2,1-benzisoxazol-6-yl)sulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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